![molecular formula C16H21N3O5 B13732742 (2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)
(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a formylpyridine group and a tert-butoxycarbonyl (Boc) protecting group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Formylpyridine Group: This step involves the functionalization of the piperazine ring with a formylpyridine group, often through a nucleophilic substitution reaction.
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acidic or basic conditions can be used to remove the Boc group, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the deprotected amine.
科学研究应用
(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of (2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The formylpyridine group can interact with active sites, while the piperazine ring provides structural stability.
相似化合物的比较
Similar Compounds
(2S)-4-(5-formylpyridin-3-yl)piperazine-2-carboxylic acid: Lacks the Boc protecting group.
(2S)-4-(5-methylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid: Contains a methyl group instead of a formyl group.
Uniqueness
The presence of both the formylpyridine group and the Boc protecting group makes (2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid unique. This combination allows for specific interactions in biological systems and provides versatility in synthetic chemistry.
属性
分子式 |
C16H21N3O5 |
|---|---|
分子量 |
335.35 g/mol |
IUPAC 名称 |
(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(23)19-5-4-18(9-13(19)14(21)22)12-6-11(10-20)7-17-8-12/h6-8,10,13H,4-5,9H2,1-3H3,(H,21,22)/t13-/m0/s1 |
InChI 键 |
LNOQCGWTTYKYKG-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CN=CC(=C2)C=O |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CN=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13732668.png)
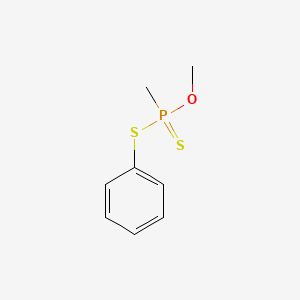

![4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13732680.png)
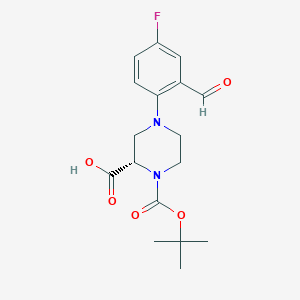

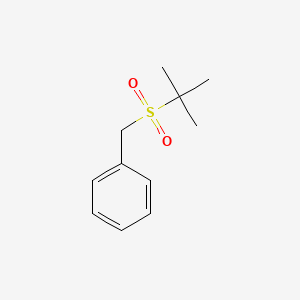

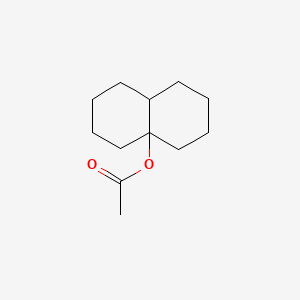

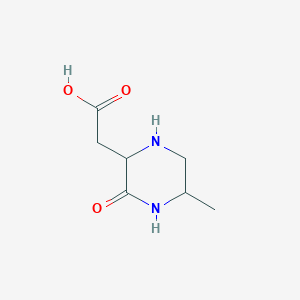
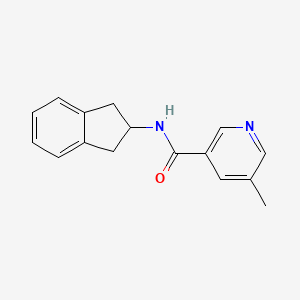
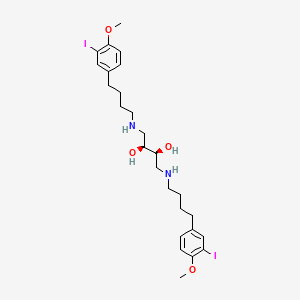
![2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13732761.png)
